4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
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Description
4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase . This inhibition can occur through competitive and non-competitive mechanisms .
Biochemical Pathways
For instance, acetylcholinesterase inhibitors can modulate acetylcholine levels, enhancing cognition functions .
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to display moderate inhibitory activities in vitro .
Action Environment
The synthesis of similar compounds has been found to be influenced by factors such as temperature and ph .
Properties
IUPAC Name |
4-[5-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-18(31)19-7-9-21(10-8-19)29-13-11-28(12-14-29)17-23-26-25(27-33-23)20-15-24(32)30(16-20)22-5-3-2-4-6-22/h2-10,20H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABCMOUDDHVTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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